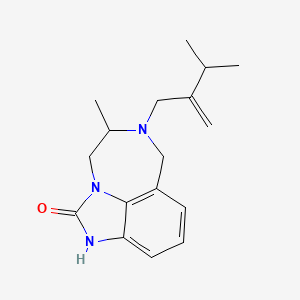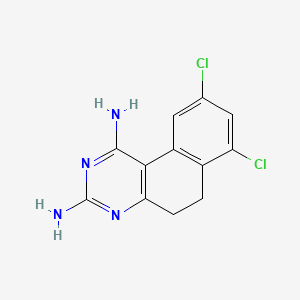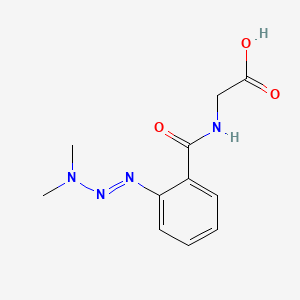![molecular formula C15H15NO3 B15195451 6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione CAS No. 60532-68-5](/img/structure/B15195451.png)
6,6-Dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 288373, also known as 2-amino-6-methylbenzothiazole, is a chemical compound with the molecular formula C8H8N2S. It is a heterocyclic aromatic organic compound that contains both nitrogen and sulfur atoms in its structure. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methylbenzothiazole typically involves the reaction of o-toluidine with carbon disulfide and sulfur in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate dithiocarbamate, which then cyclizes to form the benzothiazole ring. The reaction conditions generally include heating the reaction mixture to a temperature of around 150-200°C.
Industrial Production Methods
In industrial settings, the production of 2-amino-6-methylbenzothiazole can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methylbenzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazoles with various functional groups.
Scientific Research Applications
2-amino-6-methylbenzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-methylbenzothiazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in antimicrobial or anticancer effects. The compound’s ability to interact with DNA and proteins also contributes to its biological activity.
Comparison with Similar Compounds
2-amino-6-methylbenzothiazole can be compared with other similar compounds such as:
- 2-amino-6-ethoxybenzothiazole
- 2-amino-6-chlorobenzothiazole
- 2-amino-6-nitrobenzothiazole
Uniqueness
The uniqueness of 2-amino-6-methylbenzothiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position of the benzothiazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
60532-68-5 |
|---|---|
Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6,6-dimethyl-3-phenyl-5,7-dihydrocyclopenta[e][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2)8-11-12(9-15)19-14(18)16(13(11)17)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
LIWJXTCNWJMVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1)OC(=O)N(C2=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


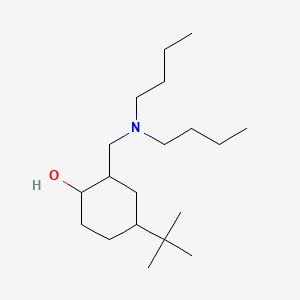
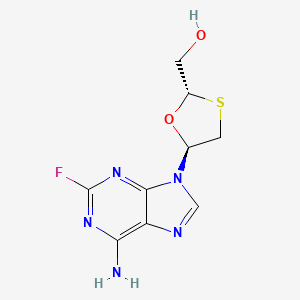


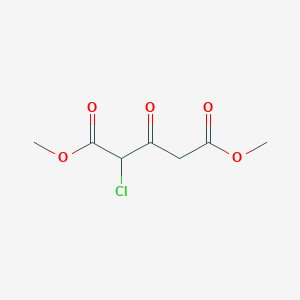
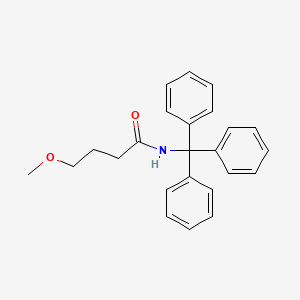
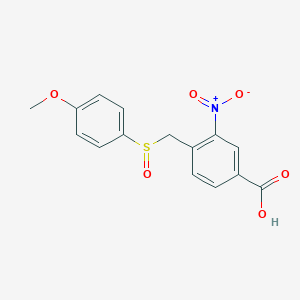
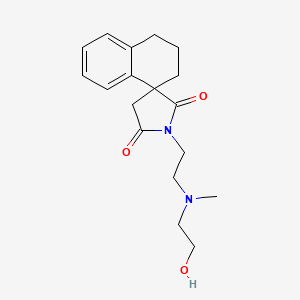
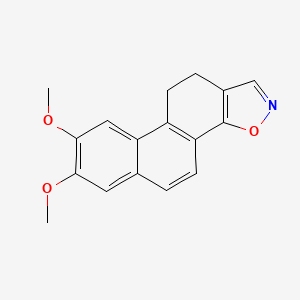
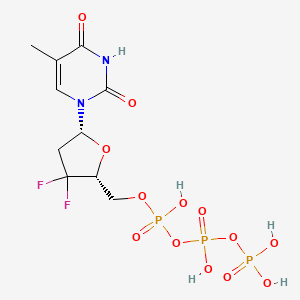
![Benzoic acid, 2-[(2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo]-5-nitro-, disodium salt](/img/structure/B15195425.png)
